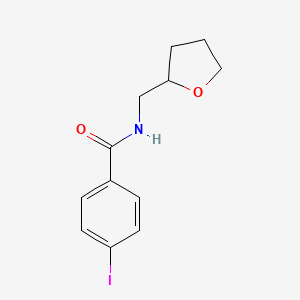

4-Iodo-N-((tetrahydrofuran-2-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Iodo-N-((tetrahydrofuran-2-yl)methyl)benzamide is an organic compound with the molecular formula C12H14INO2 and a molecular weight of 331.15 g/mol This compound is characterized by the presence of an iodine atom attached to a benzamide structure, which is further linked to a tetrahydrofuran ring via a methylene bridge

Méthodes De Préparation

The synthesis of 4-Iodo-N-((tetrahydrofuran-2-yl)methyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodobenzoic acid and tetrahydrofuran.

Reaction Conditions: The reaction conditions often involve the use of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond between the 4-iodobenzoic acid and the tetrahydrofuran derivative.

Analyse Des Réactions Chimiques

4-Iodo-N-((tetrahydrofuran-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, the benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Applications De Recherche Scientifique

4-Iodo-N-((tetrahydrofuran-2-yl)methyl)benzamide has several applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: The compound’s ability to undergo substitution reactions makes it a valuable tool in the modification of biomolecules. It can be used to label proteins or nucleic acids with iodine, facilitating their detection and analysis in biological studies.

Medicine: The compound’s potential as a precursor for the synthesis of pharmaceutical agents is being explored.

Mécanisme D'action

The mechanism of action of 4-Iodo-N-((tetrahydrofuran-2-yl)methyl)benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The iodine atom in the compound may play a role in enhancing its binding affinity to these targets, thereby modulating their activity and leading to the desired biological effects.

Comparaison Avec Des Composés Similaires

Activité Biologique

4-Iodo-N-((tetrahydrofuran-2-yl)methyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing from various research studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-iodobenzoyl chloride with tetrahydrofuran-2-ylmethyl amine. This method allows for the introduction of the tetrahydrofuran moiety, which is crucial for the compound's biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing thiazole and benzamide structures have been reported to inhibit various cancer cell lines, including MCF7 breast cancer cells and SK-OV-3 ovarian cancer cells, with IC50 values as low as 0.06 µM . The mechanism often involves the inhibition of tubulin polymerization, which is critical for cancer cell division and proliferation .

Analgesic Effects

Compounds related to this compound have also been investigated for their analgesic properties. For example, certain benzamide derivatives have shown efficacy as μ-opioid receptor agonists, providing significant anti-nociceptive effects in animal models . The structure-activity relationship (SAR) studies suggest that modifications to the benzamide structure can enhance potency and selectivity for opioid receptors.

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Inhibition : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in cancer cells .

- Opioid Receptor Modulation : The compound may interact with opioid receptors, mimicking natural ligands and modulating pain pathways .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can contribute to their therapeutic effects by reducing oxidative stress in cells .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a series of benzamide derivatives, including those with tetrahydrofuran substituents. The results demonstrated that these compounds inhibited the growth of multiple cancer cell lines with varying degrees of potency. The most active derivative showed an IC50 value of 0.06 µM against NCI-H522 non-small cell lung cancer cells .

Case Study 2: Analgesic Properties

In another study focusing on analgesic effects, a related compound was tested for its ability to alleviate pain in a tail-flick test in mice. The results indicated that the compound acted as a potent μ-opioid receptor agonist, providing significant pain relief without the severe side effects typically associated with opioid medications .

Data Summary

| Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF7 (breast cancer) | 0.06 | Tubulin polymerization inhibition |

| Anticancer | SK-OV-3 (ovarian cancer) | Varies | Tubulin polymerization inhibition |

| Analgesic | Mouse tail-flick model | Not specified | μ-opioid receptor agonism |

Propriétés

IUPAC Name |

4-iodo-N-(oxolan-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h3-6,11H,1-2,7-8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNHEQXIMPMTRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.